methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heterocycles makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
The synthesis of METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with the cyclopentathiophene core. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups in the pyrazole and isoxazole rings can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, and thiophene rings. Examples include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole
- 5-Methyl-3-isoxazolecarboxylic acid
- Cyclopenta[b]thiophene derivatives Compared to these compounds, METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple heterocycles and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O6S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl 2-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N5O6S/c1-9-17(25(28)29)10(2)24(22-9)8-13-11(3)31-23-16(13)18(26)21-19-15(20(27)30-4)12-6-5-7-14(12)32-19/h5-8H2,1-4H3,(H,21,26) |
InChI Key |
ZPESKPPPZPCRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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